molecular formula C18H16N6O2 B11592813 (6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

(6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11592813
M. Wt: 348.4 g/mol
InChI Key: UUTRJROCZBTIFY-VXLYETTFSA-N
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Description

The compound (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is a complex organic molecule that features a combination of a dimethoxyphenyl group and a triazolophthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a hydrazine derivative containing the triazolophthalazine structure. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azomethine bond can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE shares structural similarities with other triazolophthalazine derivatives, such as (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE.
  • Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

The uniqueness of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE lies in its combination of a dimethoxyphenyl group and a triazolophthalazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C18H16N6O2/c1-25-15-8-7-12(9-16(15)26-2)10-19-21-17-13-5-3-4-6-14(13)18-22-20-11-24(18)23-17/h3-11H,1-2H3,(H,21,23)/b19-10+

InChI Key

UUTRJROCZBTIFY-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42)OC

Origin of Product

United States

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